molecular formula C20H24N2O8 B554420 Z-Asp(otbu)-osu CAS No. 3338-32-7

Z-Asp(otbu)-osu

Cat. No. B554420
CAS RN: 3338-32-7
M. Wt: 420.4 g/mol
InChI Key: JUMSBOKRGDETHL-AWEZNQCLSA-N
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Description

Z-Asp(otbu)-osu is a compound with the molecular formula C20H24N2O8 . It is also known by other names such as N-Cbz-β-t-butyl-L-aspartic acid N-hydroxysuccinimide ester, and Z-L-aspartic acid 4-tert-butyl-1-(N-succinimidyl) ester . It is used for research and development purposes .


Molecular Structure Analysis

The molecular weight of Z-Asp(otbu)-osu is 420.41 g/mol . The InChI string is InChI=1S/C20H24N2O8/c1-20(2,3)29-17(25)11-14(18(26)30-22-15(23)9-10-16(22)24)21-19(27)28-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,27)/t14-/m0/s1 . The Canonical SMILES is CC©©OC(=O)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 .


Physical And Chemical Properties Analysis

Z-Asp(otbu)-osu is a solid at 20 degrees Celsius . It should be stored at 0-10 degrees Celsius under inert gas .

Scientific Research Applications

Synthesis and Biological Activity

Z-Asp(otbu)-osu is utilized in the synthesis of peptides for biological studies. For example, it was used in the preparation of peptides for studying the effect on oogenesis in Sarcophaga bullata Parker (Diptera). The synthesized peptides were used in radiotracer distribution studies to observe their distribution in various parts of the insect body, including ovaries, head, and intestine. This research showed that these peptides affected the development of eggs in ovarioles (Hlaváček, Bennettová, Barth, & Tykva, 2009).

Material Science and Polymer Chemistry

In material science, Z-Asp(otbu)-osu has been used as a precursor in the preparation of materials like zinc orthosilicate. For instance, a study showed the preparation of zinc alkoxy(siloxy) complex using Z-Asp(otbu)-osu, which was then used as a precursor to zinc orthosilicate (Su, Tilley, & Sailor, 1996). Another study involved the preparation of silica nanoparticles with surface functionalized by two-photon absorbing chromophores, utilizing a compound related to Z-Asp(otbu)-osu (Rendón et al., 2011).

Molecular Imprinting

Z-Asp(otbu)-osu was also used in the field of molecular imprinting. A study utilized photocrosslinkable polyphosphazene for molecular imprinting with Z-Asp(otbu)-osu. The study focused on the preparation and specific recognition ability of imprinted polymers for templates and their structural analogs (Lee & Chang, 2009).

Biochemistry and Protein Studies

In biochemistry, Z-Asp(otbu)-osu has been implicated in studies related to protein structure and function. For instance, it was involved in a study focusing on the mechanism of protein N-glycosylation, a vital protein modification pathway in eukaryotic cells (Yan & Lennarz, 2005).

Safety And Hazards

Z-Asp(otbu)-osu should be handled in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided . It should be stored under inert gas to avoid reactions with air . In case of accidental ingestion or contact, medical attention should be sought immediately .

properties

IUPAC Name

4-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O8/c1-20(2,3)29-17(25)11-14(18(26)30-22-15(23)9-10-16(22)24)21-19(27)28-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,27)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMSBOKRGDETHL-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Asp(otbu)-osu

CAS RN

3338-32-7
Record name L-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) 1-(2,5-dioxo-1-pyrrolidinyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3338-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-butyl (S)-4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxo-3-[[(phenylmethoxy)carbonyl]amino]butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.074
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Z-Asp(OtBu)-OSu in the synthesis of the oostatic hormone analogs described in the research?

A1: Z-Asp(OtBu)-OSu serves as a protected form of aspartic acid, a key amino acid within the oostatic hormone sequence. [, ] The "Z" group (benzyloxycarbonyl) protects the amino group, while "OtBu" (tert-butyl ester) protects the side chain carboxylic acid group of aspartic acid. These protecting groups prevent unwanted side reactions during peptide chain assembly. The "OSu" (N-hydroxysuccinimide ester) acts as an activating group, making the carboxylic acid of aspartic acid more reactive towards the amino group of the next amino acid in the sequence. This facilitates the formation of the peptide bond.

Q2: How does the use of Z-Asp(OtBu)-OSu contribute to the overall efficiency of the peptide synthesis process?

A2: The use of Z-Asp(OtBu)-OSu offers several advantages for peptide synthesis:

  • Protection: The orthogonal protecting groups (Z and OtBu) allow for selective deprotection at later stages, enabling the controlled addition of subsequent amino acids. [, ] This selectivity is crucial for achieving the desired peptide sequence.
  • Activation: The OSu ester enhances the reactivity of the carboxylic acid, promoting efficient peptide bond formation and leading to higher yields in each coupling step. [, ]

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